molecular formula C12H15N3O4S B2800158 N-(cyanomethyl)-5-methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxamide CAS No. 1280906-97-9

N-(cyanomethyl)-5-methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxamide

Cat. No.: B2800158
CAS No.: 1280906-97-9
M. Wt: 297.33
InChI Key: HOHSIKLPPIHPNB-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-5-methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a furan ring, a sulfonyl group, and a cyanomethyl group. Its distinct molecular configuration makes it a subject of interest for researchers exploring new chemical reactions, biological activities, and industrial applications.

Scientific Research Applications

N-(cyanomethyl)-5-methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Researchers explore its potential as a lead compound for drug development, targeting specific enzymes or receptors.

    Industry: The compound is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-5-methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 2,5-dimethylfuran.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using reagents like sulfonyl chlorides in the presence of a base.

    Attachment of the Pyrrolidine Group: The pyrrolidine group is attached through nucleophilic substitution reactions, where a pyrrolidine derivative reacts with an intermediate compound.

    Addition of the Cyanomethyl Group: The cyanomethyl group is introduced using cyanomethylation reactions, typically involving cyanomethyl halides and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-5-methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar solvents, and appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-5-methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the context of its application, such as inhibition of enzyme activity or binding to receptor sites.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-phenylethyl)-5-(pyrrolidine-1-sulfonyl)furan-2-carboxamide
  • N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide

Uniqueness

N-(cyanomethyl)-5-methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and overall efficacy in various applications.

Properties

IUPAC Name

N-(cyanomethyl)-5-methyl-4-pyrrolidin-1-ylsulfonylfuran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4S/c1-9-11(20(17,18)15-6-2-3-7-15)8-10(19-9)12(16)14-5-4-13/h8H,2-3,5-7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOHSIKLPPIHPNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)NCC#N)S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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